molecular formula C11H9NO3S B6177984 4-(pyridin-2-yl)benzene-1-sulfonic acid CAS No. 1469886-70-1

4-(pyridin-2-yl)benzene-1-sulfonic acid

Cat. No.: B6177984
CAS No.: 1469886-70-1
M. Wt: 235.3
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Description

4-(pyridin-2-yl)benzene-1-sulfonic acid is an organic compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound features a benzene ring substituted with a pyridine ring at the 2-position and a sulfonic acid group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)benzene-1-sulfonic acid typically involves the sulfonation of 4-(pyridin-2-yl)benzene. This can be achieved by reacting 4-(pyridin-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-3-yl)benzene-1-sulfonic acid
  • 4-(pyridin-4-yl)benzene-1-sulfonic acid
  • 4-(pyridin-2-yl)benzene-1-carboxylic acid

Uniqueness

4-(pyridin-2-yl)benzene-1-sulfonic acid is unique due to the specific positioning of the pyridine ring and the sulfonic acid group, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group enhances its solubility in water and its ability to form strong hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

1469886-70-1

Molecular Formula

C11H9NO3S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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